molecular formula C9H13BBrNO2S B1376848 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1402166-32-8

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B1376848
CAS No.: 1402166-32-8
M. Wt: 289.99 g/mol
InChI Key: ZTEXJAZNSCUXJP-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1402166-32-8) is a versatile heterocyclic building block engineered for advanced organic synthesis, particularly in pharmaceutical research and drug development . Its molecular structure integrates two highly reactive functional groups: a bromine atom at the 2-position of the thiazole ring and a pinacol boronate ester at the 5-position . This design makes it an ideal substrate for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where the boronate ester facilitates carbon-carbon bond formation with various aryl or vinyl halides . The presence of the bromine atom serves as a second reactive site, allowing for further functionalization or sequential coupling steps to construct more complex molecular architectures . The pinacol boronate ester group enhances the compound's stability and handling compared to the corresponding boronic acid, making it a preferred intermediate for introducing the thiazole moiety into target molecules . Thiazole-containing compounds are of significant interest in medicinal chemistry due to their widespread biological activity . This compound is also employed in material science for creating advanced organic materials with specific electronic or optical properties . For optimal stability, the compound should be stored sealed and dry in a freezer at -20°C under an inert atmosphere . This product is intended for research and further manufacturing applications only and is not for human or veterinary use .

Properties

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BBrNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEXJAZNSCUXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BBrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402166-32-8
Record name 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Preparation Methods

Direct Borylation of 2-Bromothiazole

  • Starting Material: 2-Bromothiazole
  • Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate or potassium carbonate)
  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Conditions: Heating at 80–100°C under inert atmosphere (argon or nitrogen)
  • Mechanism: Miyaura borylation, where the palladium catalyst facilitates the substitution of the bromine atom at the 5-position with the boronate ester group from bis(pinacolato)diboron.

Esterification of 2-Bromo-5-thiazolylboronic Acid with Pinacol

  • Starting Material: 2-Bromo-5-thiazolylboronic acid
  • Reagents: Pinacol, catalyst (often acid or base to promote esterification)
  • Solvent: Typically anhydrous organic solvents such as dichloromethane or toluene
  • Conditions: Room temperature to mild heating to facilitate ester formation
  • Outcome: Formation of the more stable pinacol boronate ester derivative, which is easier to handle and purify.
Step Reagents & Conditions Description Yield (%) Notes
1 2-Bromothiazole, B2pin2, Pd(dppf)Cl2 (5 mol%), KOAc, THF, 90°C, 12 h Miyaura borylation to install boronate ester 75–85 Reaction monitored by TLC/HPLC; inert atmosphere required
2 2-Bromo-5-thiazolylboronic acid, pinacol, DCM, RT, 4 h Esterification to form pinacol boronate ester 80–90 Purification by silica gel chromatography
  • Purification: Silica gel column chromatography using gradients of hexane and ethyl acetate; recrystallization from ethanol or hexane/dichloromethane mixtures for high purity.
  • Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR), mass spectrometry (MS), and melting point analysis.
  • Stability: Compound is stable under inert atmosphere and dry conditions; sensitive to moisture and acidic conditions which can hydrolyze the boronate ester.
  • The Miyaura borylation method is the most widely reported and efficient approach, providing good yields and selectivity for the 5-position substitution on the thiazole ring.
  • Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are preferred for their activity and tolerance to functional groups.
  • Bases like potassium acetate or potassium carbonate facilitate the reaction by deprotonating intermediates and stabilizing the catalytic cycle.
  • Reaction temperature and time are critical parameters; elevated temperatures (~90°C) and prolonged reaction times (up to 12 hours) improve conversion.
  • Esterification of the boronic acid intermediate with pinacol enhances stability and handling, crucial for subsequent synthetic applications.
Method Starting Material Catalyst/Conditions Yield (%) Advantages Limitations
Miyaura Borylation 2-Bromothiazole Pd(dppf)Cl2, KOAc, THF, 90°C 75–85 High selectivity, scalable Requires inert atmosphere
Esterification with Pinacol 2-Bromo-5-thiazolylboronic acid Pinacol, DCM, RT 80–90 Improves stability and purity Additional synthetic step

The preparation of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is efficiently achieved via palladium-catalyzed Miyaura borylation of 2-bromothiazole followed by esterification with pinacol. This synthetic route offers high yields, selectivity, and produces a stable boronate ester suitable for advanced organic synthesis applications. Optimization of reaction conditions, catalyst choice, and purification methods are critical for obtaining high-purity material for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a base or an acid.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.

    Protodeboronation: Bases like potassium hydroxide or acids like hydrochloric acid.

Major Products Formed

    Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

    Protodeboronation: The major product is the corresponding thiazole derivative without the boronic ester group.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazole derivatives are recognized for their significant pharmacological properties. The incorporation of the dioxaborolane moiety enhances the compound's reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance:

  • A study on thiazole derivatives demonstrated their effectiveness against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The derivatives exhibited IC50 values indicating potent inhibitory effects on cell proliferation .
CompoundCell LineIC50 (µM)
4cMCF-72.57 ± 0.16
4cHepG27.26 ± 0.44
Staurosporine (Control)MCF-76.77 ± 0.41
Staurosporine (Control)HepG28.40 ± 0.51

This suggests that compounds like 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole could serve as lead compounds in the development of new anticancer drugs.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. They show promise against various bacterial strains due to their ability to disrupt microbial cell functions.

Material Science Applications

The unique structural features of thiazoles allow them to be utilized in material science for developing organic semiconductors and sensors.

Organic Electronics

Thiazole-based compounds are explored in organic electronics due to their electronic properties:

  • They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to charge transport and photonic efficiency.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boron moiety.

Case Study 1: Anticancer Research

A series of thiazole derivatives were synthesized and tested for anticancer activity. The study confirmed that modifications on the thiazole ring significantly influenced biological activity, demonstrating a structure-activity relationship that could guide future drug design .

Case Study 2: Material Development

Research into the use of thiazoles in organic electronics has shown that they can enhance the performance of devices by improving charge mobility and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the thiazole.

    Transmetalation: The boronic ester group transfers to the palladium complex.

    Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

  • Structure : Replaces bromine at position 2 with a phenyl group.
  • Synthesis : Prepared via Li/Br exchange followed by borylation, similar to the target compound .
  • Applications : Less suited for Suzuki couplings due to the absence of a halide leaving group but useful in direct arylation reactions.

2-(3-Hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • Structure : Features a hexylthiophene substituent at position 2.
  • Synthesis : Achieved in 85% yield using Singaram’s optimized borylation method, highlighting the efficiency of this approach .
  • Applications : The thiophene moiety confers π-conjugation, making this compound ideal for organic electronic materials such as organic field-effect transistors (OFETs).

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

  • Structure : Contains methyl and phenyl groups at positions 4 and 2, respectively.
  • Applications : Primarily used in medicinal chemistry for constructing bioactive molecules with improved metabolic stability.

Key Observations :

  • The target compound’s yield (65–85%) is highly dependent on the borylation protocol, with Singaram’s method offering superior efficiency .
  • Steric hindrance from substituents (e.g., methyl or phenyl groups) can reduce yields by complicating intermediate formation .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Bromine (electron-withdrawing) increases the thiazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Methoxy or phenyl groups (electron-donating) reduce electrophilicity, favoring applications in charge-transfer complexes .
  • Steric Effects :
    • Bulky groups like tert-butyldimethylsilyl (e.g., in 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole) hinder cross-coupling reactions by limiting catalyst accessibility .

Biological Activity

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, cytotoxicity, and possible therapeutic applications.

  • Molecular Formula : C₉H₁₃BBrNO₂S
  • Molecular Weight : 283.96 g/mol
  • CAS Number : 1402166-32-8

Research indicates that thiazole derivatives can interact with various biological targets. The presence of the boron-containing moiety may enhance the compound's ability to form stable complexes with biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AHeLa (cervical cancer)15
Compound BMCF-7 (breast cancer)10
This compoundA549 (lung cancer)TBD

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound exhibits selective toxicity. In a study assessing the viability of HT-22 (neuronal) and BV-2 (microglial) cells:

Concentration (µM)HT-22 Viability (%)BV-2 Viability (%)
0.1>90>90
1>80>85
10<50<50

These results suggest that while the compound may be cytotoxic at higher concentrations, it retains significant viability at lower doses .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of thiazole derivatives indicate that they may reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. The following table summarizes findings from a study evaluating these effects:

CompoundIL-6 Reduction (%) at 10 µMTNF-α Reduction (%) at 10 µM
Control--
2-Bromo...thiazole3020

This suggests that the compound may have therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

  • GSK-3β Inhibition : A study highlighted that compounds with similar structural features to this compound exhibited potent GSK-3β inhibitory activity with IC₅₀ values in the low nanomolar range .
  • Neuroprotection : Research into neuroprotective effects indicated that derivatives could protect against oxidative stress-induced cell death in neuronal cells .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

The compound is typically synthesized via direct borylation of a bromothiazole precursor. For example, iridium-catalyzed C-H borylation can introduce the boronate ester group at the 5-position of the thiazole ring, leveraging the thermodynamic favorability of C-B bond formation under mild conditions (e.g., using pinacolborane) . Alternatively, cross-coupling reactions may involve intermediates like 5-bromothiazole derivatives reacted with bis(pinacolato)diboron in the presence of palladium catalysts . Purification often involves trituration with water or column chromatography to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the presence of the thiazole ring, bromine substituent, and boronate ester. For example, the boronate group typically shows a singlet at ~1.3 ppm (for pinacol methyl groups) in 1H^{1}\text{H} NMR.
  • X-ray Diffraction (XRD) : Single-crystal XRD with refinement software (e.g., SHELXL) resolves bond lengths and angles, confirming regiochemistry and stereoelectronic effects .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

TechniqueApplication
11B^{11}\text{B} NMRConfirms boronate ester integrity (sharp peak near 30 ppm)
IR SpectroscopyIdentifies B-O (1350–1250 cm1^{-1}) and C-Br (600–500 cm1^{-1}) stretches
UV-VisMonitors conjugation in π-systems (e.g., thiazole ring transitions at ~270 nm)

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Suzuki-Miyaura cross-coupling involving this compound?

The bromine substituent acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Key factors:

  • Catalyst System : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 in THF/water mixtures (e.g., 3:1) at 80–100°C .
  • Base : K2_2CO3_3 or Cs2_2CO3_3 (2–3 equiv.) to neutralize HBr byproducts.
  • Side Reactions : Competing protodeboronation or homocoupling can occur if oxygen or moisture is present. Yields typically range from 60–85% under optimized conditions .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

  • Protecting Groups : Temporarily mask the boronate ester (e.g., with diethanolamine) during bromine substitution reactions .
  • Temperature Control : Lower temperatures (e.g., 50°C) reduce decomposition during amidation (see ’s procedure using (NH4_4)2_2S2_2O8_8 in DMSO) .
  • Additives : Radical scavengers (e.g., BHT) suppress unwanted radical pathways in light-mediated reactions .

Q. How does the thiazole ring’s electronic structure affect reactivity in catalytic processes?

The electron-deficient thiazole ring directs electrophilic substitution to the 5-position (boronate site) and stabilizes transition metals via π-backbonding. For example:

  • Regioselectivity : Bromine at the 2-position enhances oxidative addition with Pd(0) in cross-coupling .
  • Steric Effects : The bulky pinacol boronate group at the 5-position can hinder nucleophilic attack, favoring coupling over substitution .

Q. What are the implications of bromine vs. other halogens in functionalization reactions?

Bromine’s moderate leaving-group ability balances reactivity and stability. Comparative

Halogen (X)Relative Rate of Cross-CouplingCommon Catalysts
Br1 (reference)Pd(PPh3_3)4_4
Cl0.1–0.5PdCl2_2(dppf)
I5–10Pd(OAc)2_2
Bromine offers a practical compromise for stepwise synthesis, avoiding over-reactivity seen in iodides .

Methodological Considerations

  • Crystallography : Use SHELX programs for refining crystal structures, particularly for verifying bond angles (e.g., B-O bond length ~1.36 Å) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, guiding safe handling during high-temperature reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

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